molecular formula C17H14N2 B8738723 5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine

5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine

Cat. No.: B8738723
M. Wt: 246.31 g/mol
InChI Key: FIFJVOQZYRUYDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine is a biphenyl derivative featuring a pyridine ring at the 5-position of the biphenyl scaffold and an amino group at the 3-position. Its molecular formula is C₁₇H₁₃N₂, with a molecular weight of 245.30 g/mol (calculated). The compound is structurally characterized by its aromatic biphenyl core, which is substituted with a pyridine heterocycle and an amine group. This configuration imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis .

The parent compound, [1,1'-biphenyl]-3-amine (C₁₂H₁₁N, MW 169.22 g/mol), serves as the foundational structure for this class of derivatives. Substitution with heterocycles like pyridine alters solubility, reactivity, and intermolecular interactions compared to simpler biphenylamines .

Properties

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

3-phenyl-5-pyridin-3-ylaniline

InChI

InChI=1S/C17H14N2/c18-17-10-15(13-5-2-1-3-6-13)9-16(11-17)14-7-4-8-19-12-14/h1-12H,18H2

InChI Key

FIFJVOQZYRUYDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)N)C3=CN=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Pyridin-3-yl)-[1,1'-biphenyl]-3-amine with structurally analogous compounds synthesized via three-component reactions involving 1,3-diketones and amines (Evidences 1–4, 7). Key parameters include substituent type, molecular weight, melting point, and synthetic yield.

Compound ID Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reference
Target Compound Pyridin-3-yl C₁₇H₁₃N₂ 245.30 Not reported Not reported
3da (N-Benzyl derivative) 5-Phenyloxazol-2-yl C₂₆H₂₁N₂O 381.46 163–165 74
3ea (N-Benzyl derivative) 5-Phenylisoxazol-3-yl C₂₆H₂₁N₂O 381.46 114–116 76
3ba (Oxadiazolyl derivative) 5-Phenyl-1,3,4-oxadiazol-2-yl C₂₅H₁₈N₄O 390.44 198–200 74
3ca (Benzothiazolyl derivative) Benzo[d]thiazol-2-yl C₂₅H₁₈N₂S 378.49 143–145 76
3ag (Oxadiazolyl derivative) 3-Phenyl-1,2,4-oxadiazol-5-yl C₂₅H₁₈N₄O 390.44 Not reported Not reported

Structural and Physicochemical Insights:

Heterocyclic Influence: Pyridine vs. This may improve solubility in polar solvents but reduce thermal stability (evidenced by lower melting points in isoxazole derivatives like 3ea) . Benzothiazole vs. Pyridine: Benzothiazole-containing analogs (e.g., 3ca) exhibit higher molecular weights and sulfur-mediated π-π stacking, leading to higher melting points (143–145°C) compared to pyridine-based derivatives .

Synthetic Yields :

  • Derivatives with bulky substituents (e.g., benzothiazole in 3ca) show moderate yields (~76%), likely due to steric hindrance during cyclization. Pyridine-based analogs may require optimized conditions for comparable yields, though data for the target compound is lacking .

In contrast, the pyridine ring in the target compound offers a balance of electron-withdrawing and donating properties, influencing its applicability in cross-coupling reactions .

Notes

  • Comparisons rely on structurally related compounds.
  • Contradictions : Some oxadiazole derivatives (e.g., 3ag) lack melting point data, complicating direct comparisons with the target compound .
  • Potential Applications: Pyridine-substituted biphenylamines are understudied compared to oxazole/oxadiazole analogs but may show promise in drug discovery (e.g., kinase inhibition) due to their nitrogen-rich aromatic systems .

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